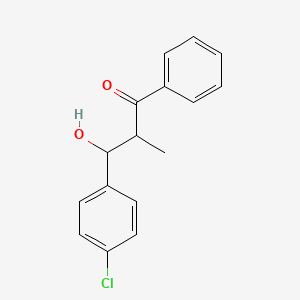![molecular formula C17H12N4 B11848475 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 77746-92-0](/img/structure/B11848475.png)
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is known for its unique structural features, which include a fused pyrazole and pyrimidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with formic acid and hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using orthophosphoric acid to yield 1,3-diphenyl-1H-pyrazole-4-carbonitrile, which can be further cyclized to form the desired pyrazolo[3,4-D]pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods prioritize high yield, atom efficiency, and the use of environmentally friendly reagents. One-pot synthesis techniques, such as the use of microwave-assisted or grinding methods, are commonly employed to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolo[3,4-D]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[3,4-D]pyrimidines with diverse functional groups .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the CDK2 active site, contributing to its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional substituents.
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of 1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine, with similar structural features but different reactivity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolo[3,4-D]pyrimidine core, offering unique biological activities.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of phenyl groups, which enhance its chemical stability and biological activity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Propiedades
Número CAS |
77746-92-0 |
|---|---|
Fórmula molecular |
C17H12N4 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1,3-diphenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)16-15-11-18-12-19-17(15)21(20-16)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
QIIWOPAYXIJGMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3=NC=NC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)
![7-Bromo-5-ethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11848408.png)

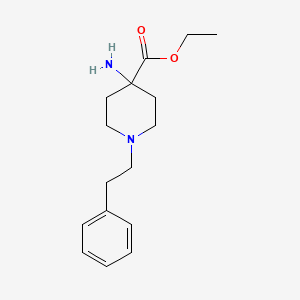
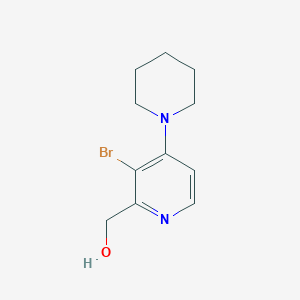

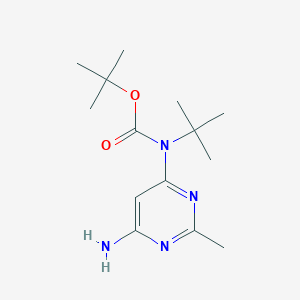
![3-[(Morpholin-4-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848447.png)
![3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11848448.png)
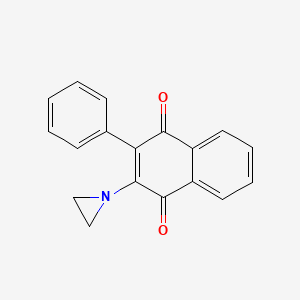
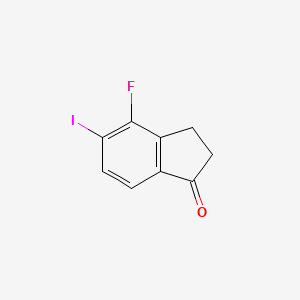

![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
